(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine
Description
(2-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine is a secondary amine featuring a bulky 2-methylbutan-2-yl group and a 2-methylbenzyl substituent. This compound belongs to the class of alkyl-aromatic amines, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-13(3,4)14-10-12-9-7-6-8-11(12)2/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
GKFVTKVGQUYXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine typically involves the alkylation of an amine with a suitable alkyl halide. One common method is the reaction of 2-methylbutan-2-yl chloride with (2-methylphenyl)methylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium hypochlorite
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl halides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, primary amines
Substitution: Substituted amines, amides
Scientific Research Applications
Chemistry: In chemistry, (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals. It is also used in the formulation of specialty products such as surfactants and lubricants .
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Notable Properties/Applications | References |
|---|---|---|---|---|---|---|
| (2-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine | C13H21N* | 191.32* | 2-methylphenylmethyl, 2-methylbutan-2-yl | Liquid (inferred) | Potential intermediate for bioactive molecules | - |
| (4-Fluorophenyl)(phenyl)methylamine | C18H22FN | 271.37 | 4-fluorophenylphenylmethyl | Not specified | Enhanced aromaticity for receptor binding studies | |
| (2-Bromophenyl)methylamine | C12H18BrN | 256.19 | 2-bromophenylmethyl | Liquid | Bromine enhances molecular weight; liquid form aids in synthesis | |
| (3-Methoxyphenyl)methylamine | C13H21NO | 207.31 | 3-methoxyphenylmethyl | Not specified | Methoxy group improves solubility in polar solvents | |
| (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide | C11H17Br2N | 323.07 | 3-bromopropyl, hydrobromide salt | Solid | Bromoalkyl chain modifies reactivity; salt form stabilizes storage |
*Calculated based on structural analysis.
Key Observations:
Steric and Electronic Effects: The 2-methylbutan-2-yl group in all analogs introduces steric hindrance, which may influence binding affinity in biological systems. Electron-donating groups (e.g., OCH3 in ) increase solubility in polar media, making these analogs suitable for aqueous-phase reactions.
Physical State :
- Bulky substituents (e.g., diphenylmethyl in ) typically favor solid states, while simpler analogs (e.g., bromophenylmethyl in ) remain liquid at room temperature.
Synthetic Utility :
- Compounds like (2-bromophenyl)methylamine () are likely synthesized via reductive amination or nucleophilic substitution, as seen in analogous amine preparations (e.g., bis(thiophen-2-ylmethyl)amine synthesis in ).
Biological Activity
(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine, also known by its CAS number 1157553-89-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H25N, with a molecular weight of 219.37 g/mol. The compound features a branched alkyl group and an aromatic ring, which may influence its biological interactions.
Synthesis
The synthesis typically involves the reaction of 2-methylphenylmethyl chloride with 2-methylbutan-2-amine under basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by modulating protein kinase pathways, particularly those involved in cell cycle regulation and apoptosis .
- Neuroprotective Effects : Some investigations have indicated potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Protein Kinases : The compound may act as a modulator of protein kinases involved in signaling pathways critical for cell growth and survival .
- Receptor Binding : It may bind to specific receptors, altering their activity and leading to downstream biochemical effects .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor size in murine models of cancer, supporting its therapeutic potential .
- Neuroprotection : Research involving animal models of neurodegenerative diseases showed that the compound could improve cognitive function and reduce neuronal loss .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
